molecular formula C13H15NO4 B13657858 (S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide

(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide

Cat. No.: B13657858
M. Wt: 249.26 g/mol
InChI Key: MVGGHUWSNJKACX-NSHDSACASA-N
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Description

(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For instance, the methoxybenzyl group can be introduced using a Williamson ether synthesis mechanism . The tetrahydrofuran ring can be formed through cyclization reactions, and the carboxamide group can be introduced via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidation , reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-methoxybenzaldehyde , while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to its combination of functional groups and stereochemistry. The presence of the tetrahydrofuran ring and carboxamide group provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2S)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m0/s1

InChI Key

MVGGHUWSNJKACX-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)[C@@H]2CCC(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2

Origin of Product

United States

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